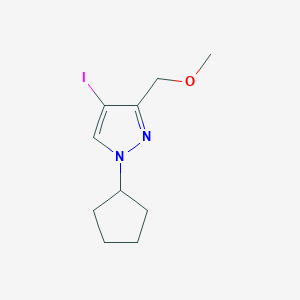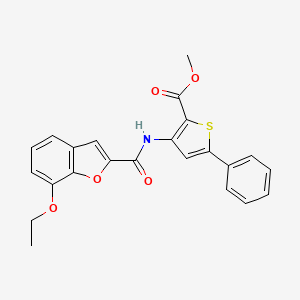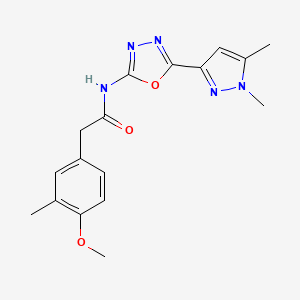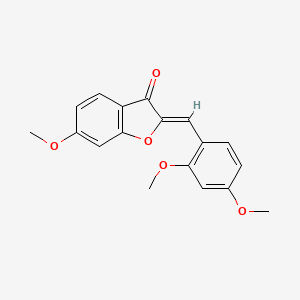
1-cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole, also known as CPIP, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various areas of study. CPIP is a pyrazole derivative that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects. In
作用機序
1-cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole acts as a potent and selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. The CB1 receptor plays a critical role in the regulation of various physiological processes, including appetite, energy balance, pain sensation, and memory formation. This compound binds to the CB1 receptor with high affinity and blocks the activation of downstream signaling pathways, leading to the inhibition of various physiological processes.
Biochemical and Physiological Effects
This compound has been found to exhibit unique biochemical and physiological effects, including the inhibition of food intake and the regulation of energy balance. In animal studies, this compound has been shown to reduce food intake and body weight gain, suggesting that it may have potential applications in the treatment of obesity and related metabolic disorders. This compound has also been shown to modulate the activity of the endocannabinoid system, which is a complex signaling system that plays a critical role in the regulation of various physiological processes.
実験室実験の利点と制限
1-cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, this compound also has limitations, including its potential toxicity and the need for careful attention to detail in the synthesis and administration of the compound.
将来の方向性
There are several future directions for the research of 1-cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in the treatment of obesity and related metabolic disorders, and the exploration of its effects on other physiological processes. Additionally, further studies are needed to investigate the potential toxic effects of this compound and to develop safer and more effective CB1 receptor antagonists.
合成法
The synthesis of 1-cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole can be achieved through various methods, including the reaction of 4-iodo-1H-pyrazole-3-carboxaldehyde with cyclopentylmagnesium bromide and subsequent methylation of the resulting compound. Another method involves the reaction of 4-iodo-1H-pyrazole-3-carboxaldehyde with cyclopentylamine and subsequent methylation of the resulting compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise reaction conditions.
科学的研究の応用
1-cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole has been found to have potential applications in various areas of scientific research, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used to study the role of the cannabinoid receptor CB1 in the regulation of synaptic plasticity and memory formation. In pharmacology, this compound has been used to study the effects of CB1 receptor antagonists on the regulation of appetite and energy balance. In toxicology, this compound has been used to investigate the potential toxic effects of CB1 receptor antagonists on the liver and other organs.
特性
IUPAC Name |
1-cyclopentyl-4-iodo-3-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O/c1-14-7-10-9(11)6-13(12-10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFOIMDWSHGRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1I)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2724754.png)

![8-Tert-butyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2724756.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2724757.png)
![N-[2-Methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2724758.png)


![(E)-3-((sec-butylimino)methyl)-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724763.png)

![3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B2724767.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2724769.png)
![N-(4-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2724770.png)